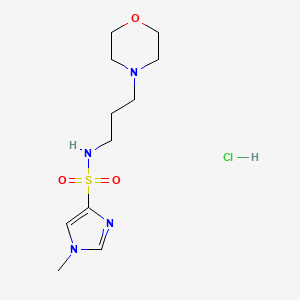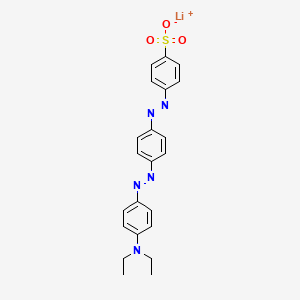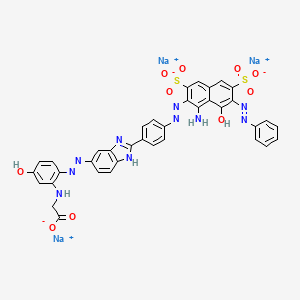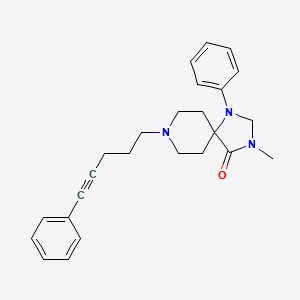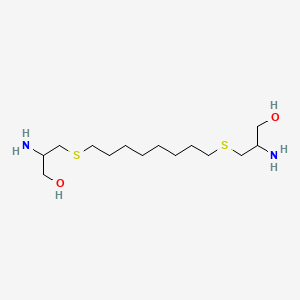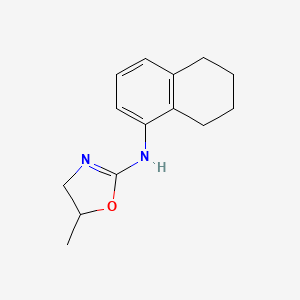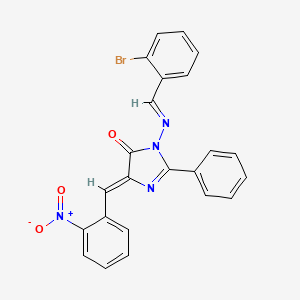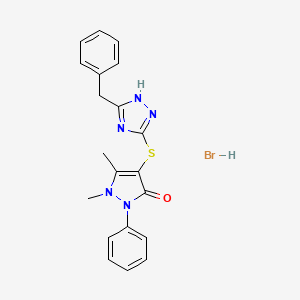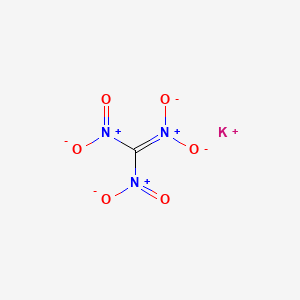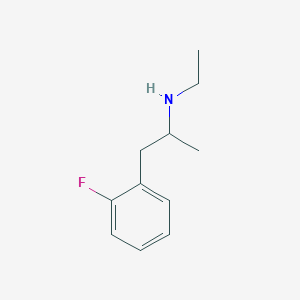
Ortho-fluoroethamphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ortho-fluoroethamphetamine is a synthetic stimulant belonging to the amphetamine class. It is characterized by the presence of a fluorine atom at the ortho position of the phenyl ring. This compound is known for its psychoactive properties and has been studied for its effects on the central nervous system. It acts as a releasing agent for monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ortho-fluoroethamphetamine typically involves the introduction of a fluorine atom into the phenyl ring of ethamphetamine. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the ortho position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions: Ortho-fluoroethamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ortho-fluoroacetophenone or ortho-fluorobenzoic acid.
Reduction: Formation of ortho-fluoroethanol or ortho-fluoroethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ortho-fluoroethamphetamine has been studied extensively in various fields:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the reactivity and stability of amphetamines.
Biology: Investigated for its effects on neurotransmitter release and uptake in neuronal cells.
Medicine: Explored for potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new psychoactive substances and as a reference standard in forensic toxicology.
Mécanisme D'action
Ortho-fluoroethamphetamine exerts its effects by acting as a releasing agent for monoamine neurotransmitters. It increases the release of norepinephrine, dopamine, and serotonin from presynaptic neurons into the synaptic cleft. This leads to enhanced stimulation of postsynaptic receptors, resulting in increased alertness, euphoria, and other psychoactive effects. The compound’s mechanism involves interaction with vesicular monoamine transporters and inhibition of monoamine oxidase enzymes.
Comparaison Avec Des Composés Similaires
- 2-Fluoroamphetamine
- 3-Fluoroamphetamine
- 4-Fluoroamphetamine
- 2-Fluoromethamphetamine
- 3-Fluoromethamphetamine
- 4-Fluoromethamphetamine
Comparison: Ortho-fluoroethamphetamine is unique due to the specific position of the fluorine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s pharmacological properties, including its potency, selectivity for neurotransmitter release, and metabolic stability. Compared to its meta and para isomers, this compound may exhibit different binding affinities and efficacy in releasing monoamines, making it a distinct compound in the amphetamine class.
Propriétés
Numéro CAS |
3823-29-8 |
|---|---|
Formule moléculaire |
C11H16FN |
Poids moléculaire |
181.25 g/mol |
Nom IUPAC |
N-ethyl-1-(2-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-3-13-9(2)8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 |
Clé InChI |
NIWYLNFSJJLYHU-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)CC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



